1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane
Overview
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane is a useful research compound. Its molecular formula is C6H8BrF3 and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthetic Procedures
Researchers have focused on improving the synthetic procedures for bromomethyl cyclobutane derivatives. For example, an enhanced method for synthesizing bromomethyl cyclobutane was reported, which offers a higher yield and is suitable for industrial production due to its mild reaction conditions and convenient work-up process (Hui, 2003).
Trifluoromethylated Cyclobutane Derivatives
Significant work has been done on the synthesis of trifluoromethylated cyclobutane scaffolds. A notable study describes a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, which also demonstrated potential antineoplastic activities comparable to cisplatin (Hu et al., 2023). This method leverages [2+2]-photocycloaddition and water-assisted hydrodebromination in a one-pot process, showcasing the compound's utility in generating biologically active molecules.
Synthetic Routes to Functionalized Molecules
Research has also explored the conversion of bromomethyl cyclobutane derivatives into various functionalized molecules. One study detailed the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acids, highlighting the transformation of acid moieties into trifluoromethyl groups, a crucial step for developing compounds with potential therapeutic applications (Radchenko et al., 2009).
Catalytic Cyclization for Enantioselective Synthesis
The catalytic cyclization process has been employed to synthesize (trifluoromethyl)cyclobutanols with high enantioselectivity. A study utilizing a rhodium-catalyzed cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids yielded novel (trifluoromethyl)cyclobutanols, demonstrating the versatility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane derivatives in asymmetric synthesis (Johnson et al., 2014).
Tandem Catalysis for Compound Synthesis
Tandem catalysis has been applied to couple ethylene with enynes, utilizing cobalt catalysts to form complex chiral molecules, including cyclobutanes with quaternary chiral centers. This method illustrates the compound's role in facilitating the construction of cyclobutanes from simple precursors, contributing to the synthesis of biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOLAUGWOGQBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092052-40-7 | |
Record name | 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.